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Compound of Interest

Compound Name:
N-(2,4-difluorophenyl)-3-

oxobutanamide

CAS No.: 218930-20-2

Cat. No.: B3025491

Get Quote

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary
N-(2,4-difluorophenyl)-3-oxobutanamide (CAS: 218930-20-2) is a specialized fluorinated

building block critical for the synthesis of nitrogen-containing heterocycles in medicinal

chemistry and agrochemicals.[1][2][3] Featuring a reactive 1,3-dicarbonyl system and a

pharmacologically privileged 2,4-difluorophenyl moiety, this compound serves as a versatile

precursor for pyrazoles, quinolones, and dihydropyridines.[4]

The 2,4-difluorophenyl group is a hallmark of high-potency antifungal agents (e.g.,

Fluconazole, Voriconazole, Posaconazole) and kinase inhibitors, imparting metabolic stability

and enhanced lipophilicity to the final drug scaffold.[4] This guide details the synthesis,

mechanistic reactivity, and experimental protocols for utilizing this intermediate in drug

discovery.[4]
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Property Data

IUPAC Name N-(2,4-difluorophenyl)-3-oxobutanamide

CAS Number 218930-20-2

Molecular Formula C₁₀H₉F₂NO₂

Molecular Weight 213.18 g/mol

Appearance White to off-white solid

Melting Point 127–129 °C (Typical)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Key Functional Groups
Amide, Ketone, Active Methylene (C2),

Fluorinated Aromatic Ring

Tautomerism
Like all

-keto amides, N-(2,4-difluorophenyl)-3-oxobutanamide exists in equilibrium between its keto
and enol forms. In solution (especially in non-polar solvents like CDCl₃), the enol form is
stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide
carbonyl.[4]

Keto Form: Reactive at C2 (active methylene) for alkylation.[4]

Enol Form: Reactive at O or C2 depending on conditions; essential for cyclization

mechanisms.

Synthetic Routes[5][6][7][8][9][10][11][12][13]
The synthesis of N-(2,4-difluorophenyl)-3-oxobutanamide is primarily achieved through the

acetoacetylation of 2,4-difluoroaniline. Two primary methods are employed depending on scale

and reagent availability.

Method A: Industrial Route (Diketene)
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The reaction of 2,4-difluoroaniline with diketene is the most atom-economical route, producing

no by-products other than the target molecule. This reaction is highly exothermic and typically

performed in inert solvents like toluene or dichloromethane.

Reagents: 2,4-Difluoroaniline, Diketene.[4][5]

Conditions: 0–25 °C, inert atmosphere (N₂).[4]

Yield: High (>90%).

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diketene,

followed by ring opening.[4]

Method B: Laboratory Route (Ethyl Acetoacetate)
For laboratory scale where diketene handling is restricted, ethyl acetoacetate is used.[4] This

transamidation reaction is reversible and requires the removal of ethanol to drive the

equilibrium forward. High temperatures (>120 °C) or catalysts (e.g., amines, Lewis acids) are

often required.[4]

Reagents: 2,4-Difluoroaniline, Ethyl Acetoacetate.[4]

Conditions: Reflux in toluene/xylene with Dean-Stark trap (to remove EtOH) or microwave

irradiation.

Catalysts: Triethylamine, DMAP, or Zinc dust.[4]

Synthesis Pathway Diagram[5][6][12]

2,4-Difluoroaniline
(Nucleophile)

Nucleophilic Ring Opening
(Exothermic, 0-25°C)

Transamidation
(-EtOH, >120°C)

Diketene
(Electrophile)

Ethyl Acetoacetate
(Electrophile)

N-(2,4-difluorophenyl)-
3-oxobutanamide

Atom Economy: 100%

Requires Distillation
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Figure 1: Comparison of Industrial (Diketene) and Laboratory (Ethyl Acetoacetate) synthesis

routes.

Mechanistic Reactivity & Applications[5][14]
The versatility of N-(2,4-difluorophenyl)-3-oxobutanamide stems from its multiple reactive

sites, allowing it to serve as a lynchpin in the synthesis of complex heterocycles.

Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)
Reaction with hydrazines yields pyrazolones or pyrazoles.[4] This is a critical transformation for

creating bioisosteres of drugs like Celecoxib or Fipronil analogs.

Reaction: Condensation with hydrazine hydrate or substituted hydrazines.

Product: 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-ol (or tautomers).

Mechanism: Initial imine formation at the ketone followed by intramolecular cyclization on the

amide carbonyl.

Synthesis of Quinolones (Knorr Quinoline Synthesis)
Under strong acidic conditions (e.g., H₂SO₄, PPA), the molecule undergoes intramolecular

cyclization to form 2-quinolones or 4-quinolones.[4]

Mechanism: Electrophilic aromatic substitution where the activated carbonyl attacks the

phenyl ring (ortho to the amine).

Note: The presence of fluorine atoms on the ring (at 2,4 positions) deactivates the ring

towards electrophilic attack, often requiring harsher conditions or directing the cyclization to

specific isomers (e.g., 6,8-difluoro-4-methylquinolin-2(1H)-one).[4]

Active Methylene Alkylation
The C2 position (between the two carbonyls) is highly acidic (pKa ~11).[4] It can be

deprotonated by mild bases (K₂CO₃, NaH) to undergo alkylation or Knoevenagel condensation
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with aldehydes, leading to dihydropyridines (Hantzsch synthesis).[4]

Reactivity Flowchart

N-(2,4-difluorophenyl)-
3-oxobutanamide
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(Anti-inflammatory Scaffold)

Cyclocondensation
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1,4-Dihydropyridine
(Ca2+ Channel Blocker)

Multicomponent

C2-Alkylated Derivative
(Advanced Intermediate)

SN2 Substitution

Click to download full resolution via product page

Figure 2: Divergent synthetic applications of the core scaffold.

Experimental Protocols
Protocol 1: Synthesis via Ethyl Acetoacetate (Lab Scale)
Adapted from standard acetoacetylation procedures [1, 2].[4]

Materials:

2,4-Difluoroaniline (10 mmol, 1.29 g)[4]

Ethyl Acetoacetate (12 mmol, 1.56 g)[4]

Toluene (20 mL)

Triethylamine (0.5 mL, Catalyst)[4]

Procedure:
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Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark

apparatus topped with a reflux condenser.

Addition: Add 2,4-difluoroaniline, ethyl acetoacetate, toluene, and triethylamine to the flask.

Reaction: Heat the mixture to reflux (bath temp ~120 °C) for 4–6 hours. Monitor the

collection of ethanol/water in the trap.

Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 7:3). The product typically

appears at a lower Rf than the aniline.

Workup: Cool the reaction mixture to room temperature. The product may precipitate upon

cooling. If not, concentrate the solvent under reduced pressure.[4][6]

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain

white crystals.

Yield: Expected yield 60–80%.

Protocol 2: Synthesis of Pyrazolone Derivative
Procedure:

Dissolve N-(2,4-difluorophenyl)-3-oxobutanamide (1.0 eq) in Ethanol.

Add Hydrazine Hydrate (1.1 eq) dropwise at room temperature.

Reflux for 2 hours.

Cool to 0 °C. Filter the precipitated solid (1-(2,4-difluorophenyl)-3-methyl-pyrazol-5-one).

Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:

¹H NMR (400 MHz, CDCl₃):

9.20 (br s, 1H, NH)[4]
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8.30 (m, 1H, Ar-H, H-6)[4]

6.90 (m, 2H, Ar-H, H-3, H-5)[4]

3.65 (s, 2H, -CH₂- of keto form) [Note: Enol form will show singlet at ~5.0 ppm and OH
>12 ppm][4]

2.35 (s, 3H, -CH₃)[4]

¹³C NMR: Carbonyl peaks at ~204 ppm (ketone) and ~163 ppm (amide).[4] C-F coupling will

be observed for aromatic carbons (doublets/triplets).[4]

¹⁹F NMR: Two distinct signals around -110 to -120 ppm, showing coupling patterns typical of

2,4-substitution.

Mass Spectrometry (ESI+): [M+H]⁺ = 214.2.[4]

Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

Handling: Use in a fume hood. Avoid dust formation.

Storage: Store at 2–8 °C or -20 °C for long term. Keep container tightly closed in a dry place.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.[4]

References
Sigma-Aldrich.Product Specification: N-(2,4-difluorophenyl)-3-oxobutanamide (CAS

218930-20-2).[4]

Organic Syntheses.Diketene: Preparation and Reactions. Org.[7][8][9] Synth. 1939, 19,[4]

33. (General procedure for acetoacetylation). [4]

PubChem.Compound Summary for CID 101117210 (Posaconazole Impurity B / Related

Structures). National Library of Medicine. [4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://www.benchchem.com/product/b3025491/docs?utm_src=pdf-body#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pdf.benchchem.com/48/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_4_Difluorophenol_from_1_3_Difluorobenzene.pdf
https://patents.google.com/patent/EP0001825A1/en
https://en.wikipedia.org/wiki/Diketene
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saksena, A. K., et al.Synthesis of Posaconazole and Related Azole Antifungals.[4]

Tetrahedron Letters, 1995.[4][5] (Context for 2,4-difluorophenyl intermediates).

Hit2Lead.Safety Data Sheet (SDS) for N-(2,4-difluorophenyl)-3-oxobutanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(2,4-difluorophenyl)-3-oxobutanamide (218930-20-2) - Chemical Safety, Models,
Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

2. You are being redirected... [hit2lead.com]

3. 218930-20-2|N-(2,4-Difluorophenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

5. CN102643194B - Preparation method of posaconazole intermediate - Google Patents
[patents.google.com]

6. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap
[eureka.patsnap.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents
[patents.google.com]

9. Diketene - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Advanced Technical Guide: N-(2,4-difluorophenyl)-3-
oxobutanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025491/docs#advanced-technical-guide-n-2-4-
difluorophenyl-3-oxobutanamide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://patents.google.com/patent/CN102643194B/en
https://www.benchchem.com/product/b3025491/docs?utm_src=pdf-body#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://www.benchchem.com/product/b3025491?utm_src=pdf-custom-synthesis#bc-rfq
http://chemchart.com/n-2-4-difluorophenyl-3-oxobutanamide-detail.html
http://chemchart.com/n-2-4-difluorophenyl-3-oxobutanamide-detail.html
https://www.hit2lead.com/building-blocks/6090969
https://www.bldpharm.com/products/218930-20-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476199/
https://patents.google.com/patent/CN102643194B/en
https://patents.google.com/patent/CN102643194B/en
https://eureka.patsnap.com/patent-CN106008226A
https://eureka.patsnap.com/patent-CN106008226A
https://pdf.benchchem.com/48/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_4_Difluorophenol_from_1_3_Difluorobenzene.pdf
https://patents.google.com/patent/EP0001825A1/en
https://patents.google.com/patent/EP0001825A1/en
https://en.wikipedia.org/wiki/Diketene
https://www.benchchem.com/product/b3025491/docs#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://www.benchchem.com/product/b3025491/docs#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://www.benchchem.com/product/b3025491/docs#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://www.benchchem.com/product/b3025491/docs#advanced-technical-guide-n-2-4-difluorophenyl-3-oxobutanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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